molecular formula C11H13F3O5S B104630 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate CAS No. 160969-03-9

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

Cat. No.: B104630
CAS No.: 160969-03-9
M. Wt: 314.28 g/mol
InChI Key: HOJMCBMXHWZNKX-UHFFFAOYSA-N
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Description

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a chemical compound with the molecular formula C11H13F3O5S. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of trifluoroethoxy and phenoxy groups, which contribute to its unique chemical properties .

Scientific Research Applications

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is widely used in scientific research, particularly in the following areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

Target of Action

The primary target of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is the α1A-adrenoceptor . This receptor is a subtype of α1-adrenoceptors, which are a class of G protein-coupled receptors involved in various physiological processes.

Mode of Action

This compound acts as a selective antagonist of the α1A-adrenoceptor . By binding to this receptor, it inhibits the action of endogenous catecholamines and disrupts the signal transduction pathway, leading to various downstream effects.

Biochemical Pathways

The antagonism of the α1A-adrenoceptor leads to a decrease in intracellular calcium levels, which in turn causes smooth muscle relaxation . This is particularly relevant in the treatment of conditions like benign prostatic hypertrophy, where smooth muscle tone can contribute to urinary symptoms.

Pharmacokinetics

As a synthetic intermediate of silodosin , its pharmacokinetic properties may be similar

Result of Action

The molecular and cellular effects of this compound’s action result in the relaxation of smooth muscle tone . This can alleviate symptoms associated with conditions like benign prostatic hypertrophy, including urinary retention and discomfort.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, and H335. Precautionary measures include P280, P305+P351+P338, and P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate typically involves the reaction of 2-(2,2,2-Trifluoroethoxy)phenol with ethylene oxide in the presence of a base, followed by the reaction with methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
  • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Chloride
  • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Bromide

Uniqueness

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJMCBMXHWZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441213
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160969-03-9
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160969-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (210 mg) in methylene chloride (1 ml) were added triethylamine (186 μl) and methanesulfonyl chloride (83 μl) with stirring under ice cooling, and the mixture was reacted at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure. To the concentrate was added water, and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and ethyl acetate (2/1) as eluent to give 273 mg of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methansulfonate melting at 40.5°-42.0° C.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
186 μL
Type
reactant
Reaction Step One
Quantity
83 μL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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